Cas no 861418-82-8 (2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-)
861418-82-8 structure
Product Name:2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-
Numéro CAS:861418-82-8
Le MF:C8H16N2
Mégawatts:140.226041793823
CID:6001357
PubChem ID:24787295
Update Time:2025-05-22
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-
- AKOS006358458
- Z1203747934
- SCHEMBL2389065
- 861418-82-8
- (1s,4s)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane
- EN300-6707131
- (1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane
- (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
- AT12757
-
- Piscine à noyau: 1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1
- La clé Inchi: FUMTXFNRSOTREL-YUMQZZPRSA-N
- Sourire: [C@]12([H])C[C@]([H])(NC1)CN2C(C)C
Propriétés calculées
- Qualité précise: 140.131348519g/mol
- Masse isotopique unique: 140.131348519g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 133
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 15.3Ų
Propriétés expérimentales
- Dense: 0.970±0.06 g/cm3(Predicted)
- Point d'ébullition: 194.6±8.0 °C(Predicted)
- Le PKA: 10.68±0.20(Predicted)
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6707131-0.05g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.1g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.1g |
$241.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.25g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.5g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
| Enamine | EN300-6707131-1.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 1.0g |
$699.0 | 2025-02-20 | |
| Enamine | EN300-6707131-2.5g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
| Enamine | EN300-6707131-5.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
| Enamine | EN300-6707131-10.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
| 1PlusChem | 1P028NTS-50mg |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95% | 50mg |
$322.00 | 2024-04-21 | |
| 1PlusChem | 1P028NTS-100mg |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95% | 100mg |
$465.00 | 2024-04-21 |
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- Littérature connexe
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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